molecular formula C18H8O3S B1265898 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione CAS No. 14121-49-4

1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione

Cat. No. B1265898
CAS RN: 14121-49-4
M. Wt: 304.3 g/mol
InChI Key: YCJAUMBAFBAMFV-UHFFFAOYSA-N
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Description

"1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione" is a chemical compound that represents a class of organic molecules known for their complex molecular architecture and diverse chemical properties. These compounds are of interest in various fields of chemical research due to their potential applications and the intriguing challenges they pose for synthesis and study.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including highly regioselective intramolecular aldol condensations. For example, the synthesis of cis- and trans- isomeric bridged diketones has been achieved through stereochemically defined pathways, highlighting the intricate strategies required to construct such compounds (Sinha et al., 1983).

Molecular Structure Analysis

The molecular structure of these compounds is determined using advanced techniques such as X-ray crystallography. The precise arrangement of atoms within the molecule provides insight into its reactivity and properties. For instance, the study of benzo[dithiophene derivatives has revealed their electronic, electrochemical, and electrical characteristics through molecular packing and single-crystal X-ray structural analysis (Getmanenko et al., 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including carbanion-induced base-catalyzed synthesis and Diels–Alder reactivities. Such reactions lead to the formation of new compounds with different structures and properties. For example, the one-pot synthesis of highly functionalized isothiochromenes and benzo[c]thiochromenes demonstrates the versatility of these molecules in chemical transformations (Ram et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. Studies on compounds like benzo[dithiophene and its derivatives have shown how molecular packing influences their solid-state properties and potential applications in organic electronics (Takimiya et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for understanding the behavior of these compounds in various environments. The synthesis and characterization of derivatives like benzo[dithiophene-4,5-dione] highlight the capacity for chemical transformations and the development of materials with specific functions (Arroyave et al., 2012).

Scientific Research Applications

  • Specific Scientific Field : Organic Electronics .
  • Summary of the Application : “1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione” is used in the synthesis of conjugated systems for organic electronic applications . These conjugated systems are important for the development of organic electronic devices.
  • Methods of Application or Experimental Procedures : The compound is synthesized through a series of reactions involving bromination of the benzothioxanthene bloc . The synthesis involves the use of reagents and solvents from commercial sources, reactions carried out under an argon atmosphere, and purification procedures such as flash chromatography . In some cases, microwave-assisted one-pot synthesis is used .

Future Directions

The compound has potential applications in organic electronic applications . It has been used in the synthesis of new conjugated systems for these applications .

properties

IUPAC Name

14-oxa-8-thiapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8O3S/c19-17-11-6-5-10-9-3-1-2-4-13(9)22-14-8-7-12(18(20)21-17)15(11)16(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJAUMBAFBAMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)OC5=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065710
Record name 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione

CAS RN

14121-49-4
Record name 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14121-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,3H-Thioxantheno(2,1,9-def)-2-benzopyran-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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